4-(4-Biphenylyl)-2,6-diphenylphenol
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Overview
Description
4-(4-Biphenylyl)-2,6-diphenylphenol is an aromatic organic compound characterized by its complex structure, which includes multiple phenyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4-(4-Biphenylyl)-2,6-diphenylphenol typically involves the oxidative coupling of phenol derivatives. One common method includes the reaction of 2,6-di-tert-butylphenol with oxygen to form phenol radicals, which then undergo rapid dimerization to form a diphenoquinone. This intermediate is subsequently reduced to the desired biphenyl derivative . Industrial production methods often involve high-temperature dealkylation to remove bulky groups, ensuring the formation of the target compound .
Chemical Reactions Analysis
4-(4-Biphenylyl)-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield simpler phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine
Scientific Research Applications
4-(4-Biphenylyl)-2,6-diphenylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 4-(4-Biphenylyl)-2,6-diphenylphenol involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of certain proteins or disrupt cell membrane integrity .
Comparison with Similar Compounds
4-(4-Biphenylyl)-2,6-diphenylphenol is unique due to its multiple phenyl groups and the stability they confer. Similar compounds include:
4,4’-Biphenol: Another biphenyl derivative with similar stability but different reactivity.
2-(4-Biphenylyl)-5-(4-tertbutylphenyl)-1,3,4-oxadiazole: Known for its use in optoelectronic applications.
Bifonazole: An antifungal agent with a biphenyl structure, used in medical applications.
These compounds share structural similarities but differ in their specific applications and chemical behaviors.
Properties
CAS No. |
6924-52-3 |
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Molecular Formula |
C30H22O |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2,6-diphenyl-4-(4-phenylphenyl)phenol |
InChI |
InChI=1S/C30H22O/c31-30-28(25-12-6-2-7-13-25)20-27(21-29(30)26-14-8-3-9-15-26)24-18-16-23(17-19-24)22-10-4-1-5-11-22/h1-21,31H |
InChI Key |
MKOICNIXFMUWQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)C4=CC=CC=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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